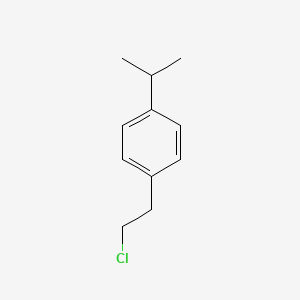

1-(2-Chloroethyl)-4-isopropylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91244-27-8 |

|---|---|

Molecular Formula |

C11H15Cl |

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

FOKPOJYEMMWKCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCl |

Origin of Product |

United States |

Retrosynthetic Strategies for 1 2 Chloroethyl 4 Isopropylbenzene

Analysis of Disconnection Points for Carbon-Chlorine and Carbon-Carbon Bonds

Retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, presents several logical disconnection points for 1-(2-chloroethyl)-4-isopropylbenzene.

The most logical and strategically sound disconnection occurs at the C-C bond between the ethyl side chain and the isopropyl-substituted benzene (B151609) ring. This bond is a prime candidate for a Friedel-Crafts acylation reaction in the forward synthesis. This disconnection leads to two simpler and readily available precursors: a 4-isopropylbenzene (cumene) moiety and a two-carbon acyl group bearing a chlorine atom.

A less common, though theoretically possible, disconnection involves the carbon-chlorine (C-Cl) bond. This pathway would imply the introduction of the chlorine atom onto a pre-existing ethyl-substituted isopropylbenzene. However, direct chlorination of such a side chain can be challenging to control and may lead to a mixture of products, including polychlorinated species and isomers. prepchem.com Therefore, the C-C bond disconnection is the preferred retrosynthetic strategy.

Identification of Key Synthetic Precursors and Starting Materials

Following the most logical retrosynthetic path, the primary synthetic precursor for this compound is 2-chloro-1-(4-isopropylphenyl)ethanone (B1608626) . nih.gov This α-chloro ketone contains the complete carbon skeleton and the chloro-substituent, requiring only the reduction of the ketone functionality to yield the final product.

The synthesis of this key precursor, in turn, relies on two fundamental starting materials:

Cumene (B47948) (isopropylbenzene) : This serves as the aromatic foundation of the molecule. Cumene is a widely available and relatively inexpensive industrial chemical.

Chloroacetyl chloride : This bifunctional reagent provides the two-carbon chloro-acylated side chain. nih.gov

The forward synthesis, therefore, primarily involves the Friedel-Crafts acylation of cumene with chloroacetyl chloride to form 2-chloro-1-(4-isopropylphenyl)ethanone, followed by the reduction of the ketone.

Table 1: Key Synthetic Intermediates and Starting Materials

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| This compound | Target Molecule | C₁₁H₁₅Cl | 182.69 | 60319-33-7 |

| 2-Chloro-1-(4-isopropylphenyl)ethanone | Key Precursor | C₁₁H₁₃ClO | 196.67 | 21886-60-2 |

| Cumene (Isopropylbenzene) | Starting Material | C₉H₁₂ | 120.20 | 98-82-8 |

Strategic Considerations for Regioselective and Chemoselective Control

The successful synthesis of this compound hinges on precise control over both regioselectivity and chemoselectivity at different stages of the reaction sequence.

Regioselectivity

Regioselectivity refers to the preference of a reaction to occur at a specific position on a molecule. wikipedia.org In the synthesis of the key precursor, 2-chloro-1-(4-isopropylphenyl)ethanone, the Friedel-Crafts acylation of cumene is the critical regioselective step. The isopropyl group on the benzene ring is an ortho, para-directing activator. Due to the steric bulk of the isopropyl group, the incoming chloroacetyl group is predominantly directed to the less hindered para position. wikipedia.org This steric hindrance at the ortho positions ensures the formation of the desired 4-isopropyl isomer in high yield. The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and reaction conditions can be optimized to maximize the yield of the para-substituted product. alfa-chemistry.com

Chemoselectivity

Chemoselectivity is the ability to react with one functional group in the presence of others. wikipedia.org The primary chemoselective challenge in this synthesis is the reduction of the ketone group in 2-chloro-1-(4-isopropylphenyl)ethanone to a methylene (B1212753) (-CH₂-) group without affecting the carbon-chlorine bond.

Several classic reduction methods are available for converting ketones to alkanes, but their suitability depends on their compatibility with the α-chloro substituent.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgbyjus.com While effective for aryl-alkyl ketones, the strongly acidic conditions and the potential for reaction with the alkyl halide make it a less ideal choice. masterorganicchemistry.comannamalaiuniversity.ac.in

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. wikipedia.orgpearson.com The strongly basic conditions could potentially lead to elimination reactions (dehydrochlorination) of the α-chloro ketone, forming an undesired alkene. acs.org

A more controlled and chemoselective approach often involves a two-step process:

Reduction of the ketone to an alcohol : The ketone can be selectively reduced to a secondary alcohol, 1-(4-isopropylphenyl)-2-chloroethanol, using a mild hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). rushim.rursc.org This reagent is generally unreactive towards alkyl halides under standard conditions.

Conversion of the alcohol to the chloride : The resulting alcohol can then be converted to the target chloroalkane. This can be achieved using various reagents, such as thionyl chloride (SOCl₂) or by an Appel reaction.

This two-step sequence offers greater control over the chemical transformations, ensuring that the ketone is reduced while the chloro substituent remains intact, thereby achieving the desired chemoselectivity.

Synthetic Methodologies for the Preparation of 1 2 Chloroethyl 4 Isopropylbenzene

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry discovered by Charles Friedel and James Crafts in 1877, represents a primary method for attaching substituents to an aromatic ring. lumenlearning.comresearchgate.net The alkylation of cumene (B47948) (isopropylbenzene) to form 1-(2-chloroethyl)-4-isopropylbenzene is a direct application of this principle. This electrophilic aromatic substitution reaction involves treating cumene with a suitable chloroethylating agent in the presence of a Lewis acid catalyst. mt.com

The most common approach involves the reaction of cumene with 1,2-dichloroethane, where one chlorine atom acts as a leaving group to facilitate the formation of a carbocation-like electrophile, while the other remains on the ethyl chain. A strong Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), is essential to activate the alkyl halide. lumenlearning.commt.com The catalyst polarizes the carbon-chlorine bond of the chloroethylating agent, generating the electrophilic species that is then attacked by the electron-rich cumene ring. libretexts.orgorgoreview.com

Mechanism Overview:

Electrophile Generation: The Lewis acid (e.g., AlCl₃) coordinates with the 1,2-dichloroethane, creating a highly polarized complex or a discrete carbocation.

Electrophilic Attack: The nucleophilic benzene (B151609) ring of cumene attacks the electrophilic carbon, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. khanacademy.org

Deprotonation: A base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the ring, restoring aromaticity and regenerating the catalyst. mt.comyoutube.com

Several limitations are inherent to Friedel-Crafts alkylation. lumenlearning.com The isopropyl group on the starting material is an activating, ortho-para directing group, leading to a mixture of ortho and para isomers. The para isomer is typically favored due to reduced steric hindrance. Another significant challenge is polyalkylation, as the product, this compound, is more reactive than the starting material, cumene, making it susceptible to further alkylation. lumenlearning.com To mitigate this, an excess of the aromatic substrate is often used. orgoreview.com

Variants of the classical approach aim to overcome these limitations. The use of milder Lewis acids or solid acid catalysts like zeolites can improve selectivity and reduce by-product formation. mt.comcardiff.ac.uk Additionally, alternative chloroethylating agents can be employed.

| Reaction Variant | Alkylating Agent | Catalyst | Key Considerations |

| Classical Friedel-Crafts | 1,2-Dichloroethane | AlCl₃, FeCl₃ | Risk of polyalkylation; formation of ortho/para isomers. lumenlearning.commt.com |

| Alkene-based Alkylation | Vinyl Chloride + HCl | Strong Brønsted Acid (e.g., H₂SO₄) | Generates carbocation from alkene; alternative to alkyl halides. lumenlearning.com |

| Green Chemistry Approach | 2-Chloroethanol (B45725) | Solid Acid Catalysts (e.g., Zeolites) | Reduces corrosive waste; alcohols are more benign alkylating agents. beilstein-journals.org |

Reduction of Corresponding Ketones and Subsequent Chlorination Reactions

A more controlled, multi-step synthesis of this compound involves the initial acylation of cumene, followed by reduction and chlorination. This pathway avoids the rearrangement and polyalkylation issues often associated with direct Friedel-Crafts alkylation.

The first step is the Friedel-Crafts acylation of cumene with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of aluminum trichloride. chemicalbook.comlibretexts.org This reaction produces 4'-isopropylacetophenone (B1293387) with high selectivity for the para isomer. chemicalbook.com Unlike alkyl groups, the acyl group is deactivating, which prevents further reaction on the aromatic ring, thus avoiding polyacylation. youtube.com

The resulting ketone, 4'-isopropylacetophenone, is then reduced to the corresponding alcohol, 2-(4-isopropylphenyl)ethanol. nih.gov This reduction can be accomplished using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method.

The final step is the chlorination of the alcohol, 2-(4-isopropylphenyl)ethanol, to yield the target product. This transformation is readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid (HCl).

Synthetic Sequence:

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Acylation | Cumene, Acetyl Chloride | AlCl₃ | 4'-Isopropylacetophenone chemicalbook.comlibretexts.org |

| 2. Reduction | 4'-Isopropylacetophenone | NaBH₄ or Catalytic Hydrogenation | 2-(4-Isopropylphenyl)ethanol |

| 3. Chlorination | 2-(4-Isopropylphenyl)ethanol | Thionyl Chloride (SOCl₂) | This compound |

This method offers superior control over regioselectivity and avoids the formation of unwanted by-products that can complicate purification in one-pot Friedel-Crafts alkylations.

Halogenation of Alcohols and Olefins as Precursors to this compound

This section details two distinct pathways that converge on the target molecule through the halogenation of either an alcohol or an olefin precursor.

The first pathway is the direct chlorination of 2-(4-isopropylphenyl)ethanol. This alcohol, which is the intermediate product from the ketone reduction route described in section 3.2, can be converted to this compound. The reaction involves the substitution of the hydroxyl group with a chlorine atom. This is a standard and efficient transformation in organic synthesis, often carried out with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which typically proceed with high yields.

The second, alternative pathway begins with 4-isopropylstyrene as the precursor. nist.govnist.govnih.gov This olefin can be subjected to a hydrochlorination reaction, where hydrogen chloride (HCl) is added across the double bond of the vinyl group. According to Markovnikov's rule, the proton would typically add to the terminal carbon of the vinyl group, and the chloride would add to the benzylic carbon, yielding 1-chloro-1-(4-isopropylphenyl)ethane. To obtain the desired this compound, an anti-Markovnikov addition is required. This can be achieved through radical addition mechanisms, often initiated by peroxides, or more modern photoredox catalysis methods that can direct the regioselectivity of the addition. chemicalbook.com For example, photoredox-catalyzed hydrochlorination using a photocatalyst and a chlorine source can facilitate the anti-Markovnikov addition to styrenes. chemicalbook.com

| Precursor | Reaction Type | Reagents | Product | Key Feature |

| 2-(4-Isopropylphenyl)ethanol | Nucleophilic Substitution | SOCl₂, PCl₅, or HCl | This compound | Standard conversion of a primary alcohol to an alkyl chloride. |

| 4-Isopropylstyrene | Anti-Markovnikov Hydrochlorination | HCl, Peroxide Initiator or Photoredox Catalyst | This compound | Requires specific conditions to overcome standard Markovnikov regioselectivity. chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Strategies with Halogenated Arene Precursors

Modern synthetic organic chemistry frequently utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. While not a classical method for this specific compound, a plausible route to this compound can be designed using these powerful techniques.

A potential strategy involves the coupling of a halogenated cumene derivative, such as 4-bromo-isopropylbenzene or 4-iodo-isopropylbenzene, with a suitable two-carbon coupling partner. For instance, a Heck-type reaction could be envisioned. The Heck reaction typically couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. Coupling 4-bromocumene with vinyl chloride could theoretically lead to the formation of 4-isopropylstyrene, which could then be converted to the target compound via hydrochlorination as described previously.

A more direct, though challenging, approach would be a Negishi or Suzuki-type coupling. This would require a chloroethyl-organometallic reagent (e.g., (2-chloroethyl)zinc chloride for Negishi, or a boronic acid/ester for Suzuki) to couple with the aryl halide. The presence of the chloro-substituent on the coupling partner can sometimes interfere with the catalytic cycle, requiring careful optimization of catalysts, ligands, and reaction conditions. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, have expanded the scope of these reactions to include more challenging substrates. organic-chemistry.orgorgsyn.org

| Coupling Type | Arene Precursor | Coupling Partner | Potential Catalyst System | Notes |

| Heck Reaction | 4-Bromo-isopropylbenzene | Vinyl Chloride | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms 4-isopropylstyrene intermediate, requiring a second step. |

| Suzuki Coupling | 4-Bromo-isopropylbenzene | 2-Chloroethylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Direct C-C bond formation; requires synthesis of the specific boronic acid partner. |

| Negishi Coupling | 4-Iodo-isopropylbenzene | (2-Chloroethyl)zinc chloride | PdCl₂(dppf) | Tolerant of various functional groups but requires preparation of the organozinc reagent. |

| Buchwald-Hartwig-type | 4-Chlorocumene | Terminal Alkyne + Reduction | Pd catalyst, XPhos ligand, Cs₂CO₃ | A multistep variant involving alkynylation followed by reduction and chlorination. organic-chemistry.org |

These palladium-catalyzed methods, while potentially more complex and costly for this specific target compared to classical routes, offer high levels of precision and functional group tolerance that are valuable in the synthesis of more complex analogues.

Novel and Emerging Synthetic Routes to this compound

The field of chemical synthesis is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. Several novel approaches could be applied to the synthesis of this compound.

One emerging area is the use of iron-catalyzed chlorination. Recent research has demonstrated new methods for the chlorination of aromatic compounds using reagents like tert-butyl hypochlorite (B82951) in the presence of an iron-containing catalyst. sciforum.net This approach offers a potentially greener and more economical alternative to traditional Lewis acid-catalyzed reactions, with reactions proceeding with high conversion and selectivity under milder conditions. sciforum.net

Photoredox catalysis represents another frontier. As mentioned for the hydrochlorination of 4-isopropylstyrene, visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods. chemicalbook.com The anti-Markovnikov hydrochlorination of styrenes using an acridinium-based photocatalyst is a prime example of a modern method that could be directly applied to produce this compound from 4-isopropylstyrene. chemicalbook.com This method often proceeds at room temperature under inert conditions, offering excellent functional group tolerance.

Innovations in Friedel-Crafts chemistry also provide new avenues. The development of "green" Friedel-Crafts alkylations that use more environmentally friendly alkylating agents, such as alcohols, in place of toxic alkyl halides, is a significant advancement. beilstein-journals.org The reaction of cumene with 2-chloroethanol over a solid acid catalyst, such as a zeolite or a functionalized polymer, could provide a more sustainable route to the target compound.

Finally, micellar catalysis, where reactions are performed in oil/water biphasic systems, has been successfully applied to chloromethylation reactions and could be adapted for chloroethylation. researchgate.net This technique can allow for high reactant loadings and may offer unique selectivity while reducing the need for volatile organic solvents.

| Methodology | Key Reagents/Conditions | Precursor | Potential Advantage |

| Iron-Catalyzed Chlorination | tert-Butyl Hypochlorite, Iron Catalyst | Cumene | Environmentally friendly, high conversion. sciforum.net |

| Photoredox Hydrochlorination | Visible Light, Photocatalyst, HCl source | 4-Isopropylstyrene | High regioselectivity (anti-Markovnikov), mild conditions. chemicalbook.com |

| Green Friedel-Crafts | 2-Chloroethanol, Solid Acid Catalyst | Cumene | Use of less toxic reagents, easier catalyst recovery. beilstein-journals.org |

| Micellar Catalysis | Surfactant, Water/Oil System | Cumene, Chloroethylating agent | Reduced organic solvent use, high reactant loading. researchgate.net |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and sustainability. For the synthesis of this compound, several key parameters must be considered, particularly for the most viable routes like Friedel-Crafts alkylation and the ketone reduction pathway.

For Friedel-Crafts alkylation, optimization would focus on:

Catalyst Selection and Loading: While AlCl₃ is traditional, exploring alternative Lewis acids or solid acid catalysts like zeolites can significantly impact regioselectivity and catalyst reusability. mt.comcardiff.ac.uk Zeolites, for example, can offer shape-selectivity, potentially increasing the yield of the desired para isomer. cardiff.ac.uk Reducing the catalyst loading to the minimum effective amount is crucial for cost and waste reduction. rsc.org

Solvent Choice: The choice of solvent can influence reaction rates and selectivity. While some reactions can be run neat (using excess arene as the solvent), inert solvents like nitrobenzene (B124822) or carbon disulfide are sometimes used. Green solvents, such as cyclopentyl methyl ether, are increasingly considered to improve the environmental profile of the process. rsc.org

Temperature and Reaction Time: Fine-tuning the temperature can help control the reaction rate and minimize the formation of by-products from side reactions like polyalkylation or isomerization. Monitoring the reaction progress to determine the optimal reaction time prevents unnecessary energy consumption and by-product formation.

In the multi-step ketone reduction pathway, optimization efforts would be distributed across each step:

Acylation: Ensuring complete conversion of the starting material without degradation is key. The molar ratio of reactants and catalyst needs to be finely tuned.

Reduction and Chlorination: Optimizing these steps involves selecting the most cost-effective and safe reagents for a large scale. For example, catalytic hydrogenation is often preferred over metal hydrides for large-scale reductions due to lower cost and easier workup. Similarly, the choice between SOCl₂ and HCl for the chlorination step would depend on cost, handling requirements, and waste stream considerations.

A systematic approach, often involving Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for scalable synthesis. rsc.org The goal is to develop a robust process that consistently produces this compound in high purity and yield with maximum atom economy and minimal environmental impact. rsc.org

Mechanistic Investigations of Reactions Involving 1 2 Chloroethyl 4 Isopropylbenzene

Elucidation of Reaction Pathways for Substitution Processes

Substitution reactions on the chloroethyl moiety of 1-(2-Chloroethyl)-4-isopropylbenzene are more complex than typical primary alkyl halide reactions. While the substrate is primary, which would suggest a bimolecular nucleophilic substitution (SN2) mechanism, the proximity of the 4-isopropylphenyl group allows for significant neighboring group participation (NGP). wikipedia.org

This participation involves the π-electrons of the benzene (B151609) ring acting as an internal nucleophile. scribd.com The process, also known as anchimeric assistance, typically proceeds through a two-step mechanism:

The phenyl group attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group in an intramolecular SN2 fashion. This results in the formation of a bridged, resonance-stabilized intermediate known as a phenonium ion. wikipedia.orglibretexts.org

An external nucleophile then attacks this phenonium ion intermediate. This second step is also an SN2 reaction, which opens the three-membered ring. mugberiagangadharmahavidyalaya.ac.in

The classic SN2 pathway, involving a direct backside attack by an external nucleophile, remains a competing mechanism. The favored pathway depends on factors such as the strength of the external nucleophile and solvent conditions. A strong, unhindered nucleophile might favor a direct SN2 reaction, whereas weaker nucleophiles or solvolysis conditions tend to promote the NGP pathway.

| Mechanism | Description | Key Intermediate | Stereochemical Outcome |

| SN2 | A single-step, concerted reaction where an external nucleophile attacks the carbon center, displacing the leaving group from the opposite side. | Pentacoordinate transition state | Inversion of configuration |

| NGP | A two-step process involving intramolecular attack by the neighboring phenyl ring, followed by attack from an external nucleophile. mugberiagangadharmahavidyalaya.ac.in | Phenonium ion wikipedia.org | Retention of configuration |

Understanding Elimination Reaction Mechanisms and Stereochemical Outcomes

Elimination reactions of this compound typically compete with substitution reactions and can proceed via E2 (bimolecular elimination) or E1 (unimolecular elimination) pathways.

The E2 mechanism is a concerted, one-step process that requires a strong base. The base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond forms. For the E2 reaction to occur, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. Given that there is only one β-carbon in the chloroethyl chain, the primary product of E2 elimination is 1-isopropenyl-4-isopropylbenzene.

The E1 mechanism is a two-step process that typically competes with SN1 reactions and is favored by weak bases and polar protic solvents. The first step, which is rate-determining, is the formation of a carbocation. This primary carbocation is highly unstable; however, it can be stabilized via the formation of the same phenonium ion intermediate discussed in NGP substitution. A weak base can then abstract a proton from the β-carbon to form the alkene.

The choice between elimination and substitution is heavily influenced by the reaction conditions. Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination over substitution. Conversely, weak bases that are also good nucleophiles (e.g., water, alcohols) will lead to a mixture of substitution (SN1/NGP) and E1 products.

| Condition | Favored Mechanism | Primary Product Type |

| Strong, non-hindered base (e.g., NaOH) | SN2 / E2 competition | Mixture of substitution and elimination products |

| Strong, hindered base (e.g., t-BuOK) | E2 | Elimination (Alkene) |

| Weak nucleophile/weak base (e.g., CH3OH) | NGP (SN1-like) / E1 | Mixture of substitution and elimination products |

Electrophilic and Nucleophilic Reactivity Profiling of the Chloroethyl Moiety

The chloroethyl group defines the primary electrophilic and nucleophilic interactions of the molecule in substitution and elimination reactions.

Electrophilicity : The carbon atom bonded to the chlorine (Cα) is the primary electrophilic center. The electronegative chlorine atom induces a dipole moment, making this carbon electron-deficient and susceptible to attack by nucleophiles (electron-rich species). The reactivity of this electrophilic site is enhanced by the potential for neighboring group participation from the phenyl ring, which helps to stabilize the developing positive charge in the transition state.

Nucleophilicity : In the context of its own reactions, this compound itself is not typically a nucleophile. However, the components of the molecule exhibit nucleophilic character that drives intramolecular reactions. The π-system of the 4-isopropylphenyl group acts as an internal nucleophile in the NGP pathway, as detailed previously. scribd.com

The reactivity can also be considered in the context of Friedel-Crafts reactions, where the entire molecule can act as an electrophile. mt.com In the presence of a Lewis acid like AlCl3, a carbocation or a carbocation-like complex can be generated, which can then alkylate another aromatic ring. libretexts.orgmasterorganicchemistry.com The formation of the phenonium ion intermediate is also a possibility in this context.

Free Radical Pathways and Their Contribution to Transformations

While ionic reactions (substitution, elimination) are common for alkyl halides, reactions involving free radicals can also occur under specific conditions. Free radical reactions proceed through a chain mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation : This stage requires an input of energy, typically UV light or heat, to cause homolytic cleavage of a bond, generating two radicals. For this compound, the C-Cl bond is weaker than the C-C or C-H bonds and would be the most likely to break, forming a 2-(4-isopropylphenyl)ethyl radical and a chlorine radical. Alternatively, a radical initiator can be used.

Propagation : A radical reacts with a neutral molecule to form a new bond and a new radical. libretexts.org For instance, the 2-(4-isopropylphenyl)ethyl radical could abstract a hydrogen atom from a solvent molecule, or a chlorine radical could abstract a hydrogen from another molecule of the substrate. Benzylic hydrogens are particularly susceptible to radical abstraction, but the hydrogens on the ethyl group are less so. msu.edu

Termination : Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org

Compared to ionic pathways, free radical reactions are less common for this substrate unless specific conditions (e.g., high temperature, UV light, or presence of radical initiators) are employed.

Transition State Analysis in Key Synthetic Transformations of this compound

The analysis of transition states provides insight into the kinetics and mechanisms of the reactions of this compound.

SN2 Transition State : In a direct bimolecular substitution, the transition state would feature a pentacoordinate carbon atom. The incoming nucleophile and the departing chloride ion would be positioned 180° apart in a trigonal bipyramidal geometry with the phenyl group and two hydrogens in the equatorial plane. This state is characterized by significant steric strain, especially due to the bulky 4-isopropylphenyl group.

NGP/SN1 Transition State : The rate-determining step for substitution via neighboring group participation is the formation of the phenonium ion. The transition state leading to this intermediate involves the partial bonding of the Cα with both the phenyl ring and the departing chlorine atom. The positive charge is delocalized across the phenyl ring and the Cα, lowering the energy of this transition state compared to that for the formation of a discrete primary carbocation. wikipedia.org

E2 Transition State : The E2 transition state is a concerted process where the base is partially bonded to the β-hydrogen, the C-H and C-Cl bonds are partially broken, and the C=C π-bond is partially formed. The geometry requires the relevant atoms (H-Cβ-Cα-Cl) to be in the same plane, preferably anti-periplanar.

Computational chemistry studies on similar systems confirm that the phenonium ion is a key intermediate in the solvolysis of β-phenylethyl systems, with a transition state that reflects the delocalization of charge into the aromatic ring. libretexts.orgslideshare.net These calculations help quantify the energetic favorability of the NGP pathway over the formation of a simple, highly unstable primary carbocation.

Reactivity and Derivatization of 1 2 Chloroethyl 4 Isopropylbenzene

Nucleophilic Substitution Reactions with Various Reagents

The chloroethyl group of 1-(2-chloroethyl)-4-isopropylbenzene possesses a primary alkyl chloride, which is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This pathway is favored for primary halides because the reaction center is sterically accessible. mnstate.edu

A wide variety of nucleophiles can be employed to displace the chloride, leading to a range of functionalized derivatives. For instance, reactions with amines, such as ammonia (B1221849) or primary/secondary amines, lead to the formation of the corresponding primary, secondary, or tertiary phenethylamines, respectively. mnstate.eduvaia.com These reactions typically require either an excess of the amine to act as both nucleophile and base, or the addition of a separate base to neutralize the HCl produced. mnstate.edu Other potent nucleophiles like the azide (B81097) ion (N₃⁻) and cyanide ion (CN⁻) react readily to yield the corresponding alkyl azide and nitrile. The azide can be subsequently reduced to a primary amine, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Product Class |

| Amine | Ammonia (NH₃) | 2-(4-Isopropylphenyl)ethan-1-amine | Primary Amine |

| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-4-isopropylbenzene | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | 3-(4-Isopropylphenyl)propanenitrile | Nitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Isopropyl-4-(2-(phenylthio)ethyl)benzene | Thioether |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(4-Isopropylphenyl)ethanol | Alcohol |

Pathways to Cyclic Systems via Intramolecular Cyclization

The molecular architecture of this compound is well-suited for intramolecular reactions to form cyclic structures. A prominent example is the intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com When treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloroethyl side chain can act as the electrophile. The Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a primary carbocation, which may rearrange or be in equilibrium with a more stable species. The electron-rich aromatic ring then acts as the nucleophile, attacking the electrophilic carbon to forge a new carbon-carbon bond and create a six-membered ring fused to the aromatic core. youtube.com This reaction results in the formation of 6-isopropyl-1,2,3,4-tetrahydronaphthalene (6-isopropyltetralin).

A related and often more controlled cyclization is the intramolecular Friedel-Crafts acylation. organic-chemistry.org This requires a preliminary modification of the side chain. For example, the starting chloride can be converted to the corresponding nitrile, hydrolyzed to 4-(4-isopropylphenyl)propanoic acid. Treatment of this carboxylic acid with a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid promotes cyclization. masterorganicchemistry.com The reaction proceeds via the formation of an acylium ion, which is then attacked by the aromatic ring to yield 7-isopropyl-3,4-dihydronaphthalen-1(2H)-one (7-isopropyl-1-tetralone), a key intermediate in the synthesis of sesquiterpenoids. researchgate.netresearchgate.net

Table 2: Intramolecular Cyclization Reactions

| Reaction Type | Precursor | Catalyst | Product |

| Friedel-Crafts Alkylation | This compound | AlCl₃ | 6-Isopropyl-1,2,3,4-tetrahydronaphthalene |

| Friedel-Crafts Acylation | 4-(4-Isopropylphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 7-Isopropyl-3,4-dihydronaphthalen-1(2H)-one |

Formation of Organometallic Derivatives (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-chlorine bond in this compound allows for the preparation of highly reactive organometallic compounds. The most common of these is the Grignard reagent, which is formed by reacting the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk This reaction involves the oxidative insertion of magnesium into the C-Cl bond, converting the electrophilic carbon of the alkyl halide into a strongly nucleophilic carbon in the organomagnesium compound, 4-isopropylphenethylmagnesium chloride. adichemistry.com The success of this reaction hinges on strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with water. chemguide.co.uk

Similarly, organolithium compounds can be prepared by reacting the alkyl chloride with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wisc.edu Both types of organometallic derivatives are powerful synthetic tools, acting as sources of carbanions for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, esters, and carbon dioxide. adichemistry.comwisc.edu

Table 3: Formation of Organometallic Derivatives

| Reagent Type | Metal | Solvent | Product (Organometallic Derivative) |

| Grignard Reagent | Magnesium (Mg) | Anhydrous Diethyl Ether or THF | 4-Isopropylphenethylmagnesium chloride |

| Organolithium Compound | Lithium (Li) | Anhydrous Diethyl Ether or Hexane | (4-Isopropylphenethyl)lithium |

Cross-Coupling Reactions Utilizing the Chloroethyl Functionality

The organometallic derivatives of this compound are valuable precursors for transition-metal-catalyzed cross-coupling reactions. The Kumada coupling, for example, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In this context, the freshly prepared 4-isopropylphenethylmagnesium chloride could be coupled with various aryl or vinyl halides to construct more complex molecular frameworks. This reaction is particularly useful for synthesizing unsymmetrical biaryls and substituted styrenes at a low cost. organic-chemistry.org

Another major cross-coupling method is the Suzuki reaction, which couples an organoboron compound with an organic halide. libretexts.org While the direct Suzuki coupling of alkyl halides, especially unactivated chlorides, can be challenging, specialized conditions and catalysts have been developed for B-alkyl Suzuki-Miyaura reactions that can couple primary alkyl groups. nih.govnih.gov A more common approach would be to convert the Grignard reagent (from section 5.3) into an organoboron species, which could then participate in a standard Suzuki coupling.

Table 4: Example of a Cross-Coupling Reaction

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst | Product Example |

| Kumada Coupling | 4-Isopropylphenethylmagnesium chloride | Bromobenzene | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 1-Isopropyl-4-(2-phenylethyl)benzene |

Oxidation and Reduction Reactions of the Aromatic Ring and Alkyl Chains

The different components of this compound can be selectively targeted by oxidation and reduction reactions. The isopropyl group is particularly susceptible to oxidation at its benzylic position. Studies on the parent hydrocarbon, p-cymene, show that liquid-phase oxidation with oxygen preferentially attacks the tertiary carbon of the isopropyl group over the methyl group. cdnsciencepub.comcdnsciencepub.com This process typically forms a hydroperoxide, 2-(4-(2-chloroethyl)phenyl)propan-2-yl hydroperoxide, which can then be converted to the corresponding tertiary alcohol, 2-(4-(2-chloroethyl)phenyl)propan-2-ol, or ketone, 1-(4-(2-chloroethyl)phenyl)ethanone. cdnsciencepub.com

The aromatic ring can be reduced under specific conditions that leave the alkyl chains intact. The Birch reduction is a classic method for this transformation, employing an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. wikipedia.orgpharmaguideline.com This reaction reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. openochem.orgbyjus.com For an alkyl-substituted benzene (B151609) like this compound, the reaction yields 1-(2-chloroethyl)-4-isopropylcyclohexa-1,4-diene.

Table 5: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Targeted Group | Product |

| Benzylic Oxidation | O₂, Initiator | Isopropyl Group | 2-(4-(2-Chloroethyl)phenyl)propan-2-ol |

| Aromatic Reduction | Na, NH₃(l), EtOH | Aromatic Ring | 1-(2-Chloroethyl)-4-isopropylcyclohexa-1,4-diene |

Functionalization of the Isopropyl Group for Further Synthetic Elaborations

Beyond oxidation, the isopropyl group can be functionalized at its benzylic position, which is the tertiary carbon attached directly to the aromatic ring. This position is reactive toward free-radical processes because the resulting benzylic radical is stabilized by resonance with the benzene ring. masterorganicchemistry.com

A key reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com This reaction selectively replaces the tertiary hydrogen of the isopropyl group with a bromine atom, leaving the primary chloroethyl group and other C-H bonds untouched. The product, 1-(2-bromo-2-propanyl)-4-(2-chloroethyl)benzene, now contains two different alkyl halide functionalities. The newly introduced tertiary bromide can serve as a leaving group in substitution reactions or be used to generate an alkene via elimination, providing a handle for extensive further synthetic modifications.

Table 6: Functionalization of the Isopropyl Group

| Reaction Type | Reagent(s) | Product | Key Feature |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light (hν) | 1-(2-Bromo-2-propanyl)-4-(2-chloroethyl)benzene | Introduces a tertiary bromide for further reactions |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 1 2 Chloroethyl 4 Isopropylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivities of atoms in a molecule. For 1-(2-Chloroethyl)-4-isopropylbenzene, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The isopropyl group gives rise to a doublet for the six equivalent methyl protons (–CH₃) and a septet for the single methine proton (–CH). The aromatic protons on the p-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The ethyl chain protons adjacent to the aromatic ring (Ar-CH₂–) and those adjacent to the chlorine atom (–CH₂-Cl) will each produce a triplet, assuming coupling to each other.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons are found in the downfield region (typically δ 7.0-7.5 ppm). The protons of the –CH₂-Cl group are deshielded by the electronegative chlorine atom, causing them to resonate at a lower field (e.g., δ 3.6-3.8 ppm) than the benzylic protons (Ar-CH₂–, e.g., δ 2.9-3.1 ppm). The isopropyl methine proton also appears in the aliphatic region, while the methyl protons are the most shielded and appear furthest upfield. For comparison, the related compound (2-chloroethyl)benzene (B74947) shows a triplet at approximately 3.66 ppm for the protons adjacent to the chlorine and a triplet around 3.03 ppm for the benzylic protons. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will have signals in the δ 125-150 ppm range, with the carbon atoms directly bonded to the alkyl substituents showing different shifts from the others. The carbons of the chloroethyl and isopropyl groups will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Isopropyl –CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl –CH | ~2.9 | Septet | 1H |

| Ar–CH₂– | ~3.0 | Triplet | 2H |

| –CH₂–Cl | ~3.7 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl –CH₃ | ~24 |

| Ar–CH₂– | ~39 |

| Isopropyl –CH | ~34 |

| –CH₂–Cl | ~45 |

| Aromatic CH | ~128-129 |

| Aromatic C-Cl | ~138 |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing clues to its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₅Cl), the molecular weight is 182.69 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion peak for this compound will appear as a characteristic pair of peaks at m/z 182 and m/z 184, with a relative intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this compound would include:

Benzylic cleavage: Loss of a chloroethyl radical to form a stable isopropylbenzyl cation or loss of an isopropyl radical. The most prominent peak in the spectrum of many cumene (B47948) derivatives is often due to the loss of a methyl group to form a stable benzylic cation.

Loss of HCl: A common fragmentation for chloroalkanes is the elimination of a molecule of hydrogen chloride (HCl), which would lead to a peak at M-36.

Tropylium (B1234903) ion formation: Rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of alkylbenzenes.

Cleavage of the C-Cl bond: Loss of a chlorine radical (Cl•) would result in a fragment at m/z 147. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Comments |

|---|---|---|

| 184 | [C₁₁H₁₅³⁷Cl]⁺• | Molecular ion (M+2 peak) |

| 182 | [C₁₁H₁₅³⁵Cl]⁺• | Molecular ion (M peak) |

| 167 | [C₁₀H₁₂³⁵Cl]⁺• | Loss of a methyl radical (•CH₃) |

| 147 | [C₁₁H₁₅]⁺ | Loss of a chlorine radical (•Cl) |

| 105 | [C₈H₉]⁺ | Loss of a propyl group, characteristic of cumene derivatives |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and ethyl groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov

C=C stretching: Aromatic ring stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. nih.gov

C-H bending: Aliphatic C-H bending vibrations are found around 1365-1465 cm⁻¹. The characteristic pattern of out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring is a strong band in the 800-850 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range. This band can sometimes be difficult to assign definitively due to overlap with other vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-C backbone of the alkyl substituents would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum than in the IR.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are the methods of choice for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is an ideal technique for the analysis of this compound. thermofisher.com The sample is vaporized and passed through a capillary column (e.g., a DB-5MS, a non-polar column) where it is separated from any impurities based on boiling point and polarity. nih.gov The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., temperature program, carrier gas flow rate). ucl.ac.uk As the compound elutes, it enters the mass spectrometer, which serves as a detector, providing mass spectral data for peak identification and confirmation. This method can detect and identify even trace amounts of starting materials, by-products, or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for this compound, LC-MS can also be employed, particularly for analyzing mixtures that contain non-volatile components or for derivatives of the title compound that may be less volatile or thermally labile. man.ac.uk In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18). The mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol) is optimized to achieve separation. oup.com An atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to ionize the molecule before it enters the mass analyzer.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₁H₁₅Cl. studysmarter.co.ukyoutube.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₅Cl)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 72.32% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 8.28% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.41% |

| Total | | | 182.694 | 100.00% |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. This technique is only applicable if this compound can be obtained as a suitable single crystal.

If a crystal structure were obtained, it would reveal the conformation of the chloroethyl and isopropyl groups relative to the benzene ring. Furthermore, it would elucidate the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice. These could include van der Waals forces and potentially weak hydrogen bonds or halogen bonds involving the chlorine atom. The packing arrangement, such as herringbone or pi-stacking, is a common feature in the crystal structures of aromatic compounds. wikipedia.org Given that many simple substituted benzenes are liquids at room temperature, obtaining a single crystal might require low-temperature crystallization techniques.

Computational Chemistry and Theoretical Studies of 1 2 Chloroethyl 4 Isopropylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. For 1-(2-Chloroethyl)-4-isopropylbenzene, such calculations can precisely predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

The optimized molecular geometry represents the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. These calculations are typically performed in the gas phase to isolate the molecule from intermolecular interactions. The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Illustrative Data Table: Calculated Geometric Parameters

Below is a representative table of what quantum chemical calculations might yield for the optimized geometry of this compound. These values are based on typical bond lengths and angles for similar organic molecules.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| Bond Length | C(ar)-H | ~1.08 Å |

| Bond Length | C(ar)-C(isopropyl) | ~1.53 Å |

| Bond Length | C(isopropyl)-H | ~1.10 Å |

| Bond Length | C(ar)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-C(ethyl) | ~1.54 Å |

| Bond Length | C(ethyl)-Cl | ~1.79 Å |

| Bond Angle | C(ar)-C(ar)-C(ar) | ~120° |

| Bond Angle | H-C(ar)-C(ar) | ~120° |

| Bond Angle | C(ar)-C(ethyl)-C(ethyl) | ~112° |

| Bond Angle | C(ethyl)-C(ethyl)-Cl | ~110° |

Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying the reactivity and spectroscopic properties of molecules like this compound. DFT methods are often a good compromise between accuracy and computational cost.

DFT calculations can provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to help interpret experimental NMR data.

Illustrative Data Table: DFT-Calculated Properties

This table presents representative values for electronic and spectroscopic properties of this compound that could be obtained from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.1 D | Indicates overall polarity of the molecule |

| C-Cl Vibrational Frequency | ~ 700 cm-1 | Corresponds to a band in the IR spectrum |

| 13C NMR Chemical Shift (C-Cl) | ~ 45 ppm | Aids in structural elucidation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the molecule's conformational landscape and its interactions with its environment.

For this compound, MD simulations are particularly useful for exploring the rotational freedom of the chloroethyl and isopropyl side chains. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations can also be used to study the intermolecular interactions between molecules of this compound or between this molecule and a solvent. These simulations can provide insights into the nature and strength of these interactions, which are important for understanding the compound's bulk properties, such as its boiling point and solubility.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

For example, computational modeling could be used to study electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound. These calculations could predict whether an incoming electrophile would preferentially attack the ortho, meta, or para position relative to the isopropyl and chloroethyl substituents. The calculated activation energies for each pathway would indicate the most favorable reaction route.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While a QSAR study on this compound itself would require a dataset of related analogs with measured reactivity data, the principles of QSAR can be discussed in this context.

A QSAR study for analogs of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived to correlate these descriptors with the observed reactivity. Such models can be used to predict the reactivity of new, unsynthesized analogs and to guide the design of molecules with desired properties. nih.gov

Illustrative Data Table: Descriptors for a Hypothetical QSAR Study

The following table shows some of the descriptors that would be used in a QSAR study of analogs of this compound.

| Descriptor | Description | Potential Influence on Reactivity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and transport properties |

| Molecular Weight | The sum of the atomic weights of the atoms in the molecule | Can influence steric hindrance and diffusion |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms | Affects solubility and permeability |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals | Directly related to electronic reactivity |

Assessment of Aromaticity and Substituent Effects on Reactivity

The aromaticity of the benzene ring in this compound and the electronic effects of its substituents are key determinants of its reactivity. The isopropyl group is an alkyl group, which is generally considered to be an electron-donating group through an inductive effect. libretexts.orglibretexts.org This electron donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. lumenlearning.com Such activating groups typically direct incoming electrophiles to the ortho and para positions. pressbooks.pub

Green Chemistry Principles in the Synthesis and Transformations of 1 2 Chloroethyl 4 Isopropylbenzene

Atom Economy and E-Factor Analysis for Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the sustainability of a chemical process. wikipedia.org Atom economy calculates the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. wikipedia.org

A theoretical analysis of the three-step synthesis of 1-(2-chloroethyl)-4-isopropylbenzene highlights the inherent wastefulness of traditional methods.

Step 1: Friedel-Crafts Acylation of Cumene (B47948)

Traditional Route: Using excess cumene with acetyl chloride and a stoichiometric amount of aluminum chloride (AlCl₃) as the catalyst is a common method. vedantu.com The reaction produces the desired 4-isopropylacetophenone, but also generates a significant amount of aluminum-containing waste that requires quenching and disposal. nih.gov

Atom Economy Calculation (Theoretical): C₉H₁₂ (Cumene) + CH₃COCl (Acetyl Chloride) → C₁₁H₁₄O (4-Isopropylacetophenone) + HCl (Hydrogen Chloride)

Molecular Weight of Desired Product (C₁₁H₁₄O): 162.23 g/mol

Molecular Weight of Reactants (C₉H₁₂ + CH₃COCl): 120.19 g/mol + 78.50 g/mol = 198.69 g/mol

Atom Economy = (162.23 / 198.69) * 100% = 81.6%

This calculation does not account for the stoichiometric AlCl₃, which is consumed during the reaction and workup, significantly lowering the practical atom economy.

Step 2: Reduction of 4-Isopropylacetophenone

Traditional Route: The reduction of the ketone to the corresponding alcohol, 1-(4-isopropylphenyl)ethanol, can be achieved using sodium borohydride (B1222165) (NaBH₄). This method is effective but generates borate (B1201080) salts as by-products.

Atom Economy Calculation (Theoretical): 4 C₁₁H₁₄O + NaBH₄ + 4 H₂O → 4 C₁₁H₁₆O (1-(4-isopropylphenyl)ethanol) + NaB(OH)₄

Molecular Weight of Desired Product (C₁₁H₁₆O): 164.25 g/mol

Molecular Weight of Reactants (4 * C₁₁H₁₄O + NaBH₄ + 4 * H₂O): (4 * 162.23) + 37.83 + (4 * 18.02) = 757.79 g/mol

Atom Economy = ((4 * 164.25) / 757.79) * 100% = 86.7%

Step 3: Chlorination of 1-(4-isopropylphenyl)ethanol

Traditional Route: The conversion of the alcohol to the alkyl chloride, this compound, is often carried out using thionyl chloride (SOCl₂) or concentrated hydrochloric acid. These reagents are corrosive and produce stoichiometric amounts of by-products like sulfur dioxide and water.

Atom Economy Calculation (Theoretical - using SOCl₂): C₁₁H₁₆O + SOCl₂ → C₁₁H₁₅Cl (this compound) + SO₂ + HCl

Molecular Weight of Desired Product (C₁₁H₁₅Cl): 182.69 g/mol

Molecular Weight of Reactants (C₁₁H₁₆O + SOCl₂): 164.25 g/mol + 118.97 g/mol = 283.22 g/mol

Atom Economy = (182.69 / 283.22) * 100% = 64.5%

| Step | Traditional Reagents | Theoretical Atom Economy | Major By-products |

| 1. Friedel-Crafts Acylation | Cumene, Acetyl Chloride, AlCl₃ | 81.6% | HCl, Aluminum Hydroxide (B78521) |

| 2. Reduction | 4-Isopropylacetophenone, NaBH₄ | 86.7% | Borate Salts |

| 3. Chlorination | 1-(4-isopropylphenyl)ethanol, SOCl₂ | 64.5% | SO₂, HCl |

Application of Catalytic Processes for Enhanced Efficiency and Reduced Waste

The development of catalytic processes is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts.

For the Friedel-Crafts acylation step, the use of solid acid catalysts such as zeolites (e.g., H-BEA, H-ZSM-5) offers a significant improvement over traditional Lewis acids like AlCl₃. Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste generation. libretexts.org They can also lead to higher selectivity for the desired para-isomer, reducing the formation of ortho and meta by-products.

In the reduction of 4-isopropylacetophenone , catalytic hydrogenation presents a highly atom-economical alternative to stoichiometric reducing agents. Using a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas results in the formation of only the desired alcohol, with water as the only theoretical by-product if any aqueous work-up is needed. This method boasts a near-100% atom economy for the core reaction.

For the final chlorination step , recent advances in organocatalysis offer promising alternatives to harsh chlorinating agents. For instance, catalytic systems using phosphine (B1218219) oxides or other organocatalysts can facilitate the chlorination of alcohols under milder conditions and with higher selectivity, reducing the formation of undesirable by-products.

Solvent Selection and the Use of Sustainable Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and pose health risks.

In the Friedel-Crafts acylation of cumene, greener solvent alternatives are being explored. While the reaction can be run neat (without a solvent), this can lead to issues with viscosity and heat transfer. Ionic liquids and deep eutectic solvents (DES) have emerged as potential replacements for chlorinated solvents like dichloromethane. These alternative media can act as both the solvent and catalyst, are non-volatile, and can often be recycled.

For the reduction and chlorination steps , the use of more benign solvents is also crucial. Ethanol, a bio-based solvent, can be used for catalytic hydrogenation. In the chlorination step, minimizing or replacing chlorinated solvents is a key goal. Solvent-free conditions or the use of high-boiling, recyclable solvents can significantly improve the green credentials of the process.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for this compound focuses on integrating the principles of green chemistry across the entire synthetic sequence. This includes:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. A potential one-pot process could involve the in-situ generation of the chlorinating agent after the reduction of the ketone.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to use immobilized catalysts that can be easily reused. usitc.gov A flow process for the synthesis of this compound could involve passing the reactants through a series of packed-bed reactors containing the appropriate catalysts for each step.

Biocatalysis: The use of enzymes for the reduction of 4-isopropylacetophenone can offer high stereoselectivity under mild aqueous conditions, eliminating the need for harsh reagents and organic solvents.

Strategies for Waste Minimization and By-product Utilization

A comprehensive green chemistry approach requires strategies for minimizing waste at its source and finding value in any by-products that are formed.

Waste Minimization:

Catalyst Recycling: The use of heterogeneous or immobilized catalysts is a key strategy for waste minimization. These catalysts can be recovered by simple filtration and reused multiple times, reducing the amount of catalyst waste.

Process Optimization: Carefully optimizing reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of by-products.

By-product Utilization:

Hydrogen Chloride (HCl): The HCl generated during the Friedel-Crafts acylation and chlorination steps can be captured and used in other chemical processes or neutralized to form a salt.

Aluminum Salts: The aluminum hydroxide waste from traditional Friedel-Crafts reactions can potentially be repurposed, for example, in water treatment or as a flame retardant, although purification and processing challenges often make this economically unviable.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a process with a significant environmental impact to a more sustainable and efficient manufacturing route.

Future Research Directions and Emerging Areas for 1 2 Chloroethyl 4 Isopropylbenzene

Exploration of Novel Catalytic Transformations and C-H Activation

The structure of 1-(2-chloroethyl)-4-isopropylbenzene is ripe for exploration with modern catalytic methods. The two primary sites for transformation are the chloroethyl group and the various C-H bonds.

The chloroethyl moiety serves as a classical electrophilic handle for a variety of cross-coupling reactions. While direct coupling of alkyl chlorides can be challenging, their conversion to more reactive species (e.g., iodides via Finkelstein reaction or organometallic reagents) opens up a vast landscape of possibilities. Future research could focus on developing direct, efficient palladium, nickel, or copper-catalyzed coupling reactions of the C(sp³)-Cl bond.

A more innovative research direction lies in the catalytic activation of the compound's C-H bonds. The last two decades have seen a surge in methods for C-H functionalization, which offer more atom-economical and sustainable synthetic routes. youtube.comrsc.org The tertiary benzylic C-H bond on the isopropyl group is a particularly attractive target due to its lower bond dissociation energy. Inspired by the industrial Hock process for phenol (B47542) production from cumene (B47948), selective oxidation or functionalization of this position could be achieved. princeton.edu Recent advances in photoredox catalysis combined with transition metals like cobalt have shown remarkable efficacy in activating such bonds for various transformations. acs.org Furthermore, iridium-catalyzed silylation or borylation of aromatic C-H bonds could provide pathways to further functionalize the benzene (B151609) ring itself. youtube.com

Table 9.1: Potential Catalytic Transformations for Future Research

| Reaction Type | Target Site | Potential Catalyst/Reagent | Potential Product Class | Rationale/Significance |

|---|---|---|---|---|

| Suzuki Coupling | C-Cl (after conversion to boronic ester) | Pd(PPh₃)₄ / Base | Biaryls | Builds complex aromatic structures. |

| Sonogashira Coupling | C-Cl (after conversion to iodide) | Pd/Cu catalyst, Amine base | Alkynylated arenes | Introduces valuable alkynyl moieties. |

| Benzylic C-H Oxidation | Isopropyl C-H | Iron Bromide / Light | Tertiary Alcohols, Ketones | Selective oxidation at the benzylic position. princeton.edu |

| Aromatic C-H Borylation | Aromatic C-H | Iridium-bipyridine complex | Arylboronic esters | Enables subsequent functionalization of the ring. |

| C-H Amination | Isopropyl C-H | Rhodium(II) catalysts / Azides | Benzylic Amines | Direct introduction of nitrogen functionalities. youtube.com |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubing, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability. cam.ac.uksyncrest.comyoutube.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow systems.

The initial synthesis of the molecule, likely via a Friedel-Crafts reaction between cumene and 2-chloroacetyl chloride followed by reduction, or direct alkylation with 1-bromo-2-chloroethane, involves highly reactive intermediates and catalysts. Performing such reactions in a flow reactor allows for precise control over reaction time and temperature, minimizing the formation of polysubstituted byproducts. rsc.orgnih.govresearchgate.netthieme-connect.com Heterogeneous catalysts, such as zeolites or supported acids, can be packed into columns (packed-bed reactors), allowing the product stream to flow through while the catalyst is retained, simplifying purification and enabling catalyst reuse. nih.govresearchgate.net

Table 9.2: Hypothetical Continuous Flow Synthesis Concepts

| Process | Reactor Type | Key Parameters | Potential Advantages | Reference Concept |

|---|---|---|---|---|

| Friedel-Crafts Alkylation to form the backbone | Packed-bed reactor with solid acid catalyst | Temperature, Flow Rate, Stoichiometry | High selectivity, catalyst recyclability, safety. | Continuous alkylation with heterogeneous catalysts. researchgate.netresearchgate.net |

| Elimination of HCl to form 4-isopropylstyrene | Heated coil reactor (PFR) | Temperature, Residence Time | Rapid, controlled generation of a reactive monomer. | General principles of flow synthesis. youtube.com |

| Grignard Formation and Reaction | Micro-packed bed of Mg turnings, then PFR | Flow Rate, Temperature | Safe handling of highly reactive organometallics. | Automated, multi-step flow processes. cam.ac.uk |

| Nanoparticle Synthesis using a derivative | Rapid-mixing Tee-junction reactor | Flow Rates, Reagent Concentration | Controlled particle size and morphology. | Flow synthesis of nanoparticles. youtube.com |

Development of Advanced Materials Precursors Based on its Unique Structure

The structure of this compound makes it a compelling precursor for advanced materials, particularly polymers. msu.edu The most direct route involves the dehydrochlorination of the chloroethyl group to yield 4-isopropylstyrene. This monomer can then be polymerized via various mechanisms (radical, cationic, anionic) to produce poly(4-isopropylstyrene).

The bulky isopropyl group would impart unique properties to the resulting polymer. Compared to standard polystyrene, poly(4-isopropylstyrene) would be expected to have a higher glass transition temperature (Tg), increased steric bulk, and altered solubility characteristics. These properties could be advantageous for applications requiring enhanced thermal stability or specific interactions in polymer blends and composites. Research into the living polymerization of such functionalized styrenes could yield well-defined block copolymers with tailored architectures and functionalities. researchgate.netacs.org

Furthermore, the base molecule or its derivatives could be incorporated into other material frameworks. For instance, the aromatic ring could be functionalized to create liquid crystal precursors or attached to inorganic nanosheets like MXenes to create functional hybrid materials with enhanced thermal or flame-retardant properties. mdpi.com The ability to create a polymerizable vinyl group or another reactive handle opens the door to using this molecule as a cross-linking agent or as a building block for complex, three-dimensional polymer networks. google.com

Table 9.3: Pathway to Advanced Polymer Materials

| Step | Transformation | Resulting Compound/Material | Potential Properties/Applications |

|---|---|---|---|

| 1 | Elimination of HCl | 4-Isopropylstyrene (Monomer) | A polymerizable styrene (B11656) derivative. |

| 2 | Radical or Controlled Polymerization | Poly(4-isopropylstyrene) | Higher Tg than polystyrene, specialty plastic, coating material. |

| 3 | Copolymerization with other monomers (e.g., acrylates) | Functional Copolymers | Tunable mechanical and thermal properties for advanced elastomers or adhesives. |

| 4 | Functionalization and Grafting onto surfaces | Surface-Modified Materials | Creates hydrophobic or functional surfaces on substrates. |

Investigation of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer powerful, reagent-free methods for activating molecules. rsc.orgresearchgate.net The chloroethyl group in this compound is a prime target for such transformations.

Photochemical irradiation, particularly with UV light, can induce homolytic cleavage of the C-Cl bond, generating a carbon-centered radical. rsc.orglibretexts.org This highly reactive intermediate could undergo a variety of subsequent reactions, such as dimerization to form a bibenzyl derivative, addition to alkenes to form more complex carbon skeletons, or hydrogen atom abstraction from the solvent. The use of photosensitizers could allow these reactions to be driven by visible light, aligning with the principles of green chemistry. rsc.org Other potential photochemical pathways include photo-Fries-type rearrangements or cycloadditions involving the aromatic ring, though these are generally less common. researchgate.net

Similarly, electrochemical reduction at a cathode can cleave the C-Cl bond to generate a radical or, upon further reduction, a carbanion. This approach provides fine control over the reaction's driving force by tuning the applied potential. Such electrochemically generated intermediates could be trapped with various electrophiles (e.g., CO₂) to install new functional groups. Recent studies have demonstrated the electrochemical reduction of similar compounds like 1,2-dichloroethane, providing a strong precedent for this line of inquiry. rsc.org These methods avoid the need for stoichiometric metallic reducing agents and represent a sustainable approach to synthesis.

Table 9.4: Potential Photo- and Electrochemical Transformations

| Method | Proposed Initial Step | Potential Subsequent Reaction | Product Type | Significance |

|---|---|---|---|---|

| Photochemistry (UV or visible + sensitizer) | Homolytic C-Cl bond cleavage | Radical Dimerization | Substituted 1,4-diphenylbutanes | Forms C-C bonds without metal catalysts. |

| Photochemistry (UV or visible + sensitizer) | Homolytic C-Cl bond cleavage | Addition to an alkene | Functionalized long-chain alkylarenes | Builds molecular complexity. |

| Electrochemistry (Cathodic Reduction) | One-electron reduction to a radical | Hydrodehalogenation | Cumylethane | Controlled reduction. |

| Electrochemistry (Cathodic Reduction) | Two-electron reduction to a carbanion | Trapping with an electrophile (e.g., CO₂) | Carboxylic acid derivatives | Forms C-C bonds with functional groups. |

Discovery of New Synthetic Applications beyond Current Paradigms